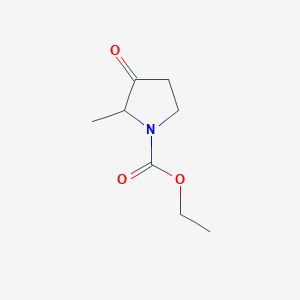

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Vue d'ensemble

Description

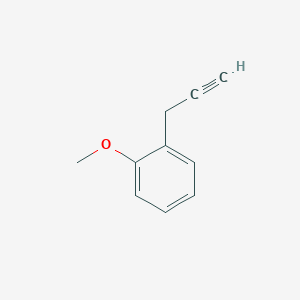

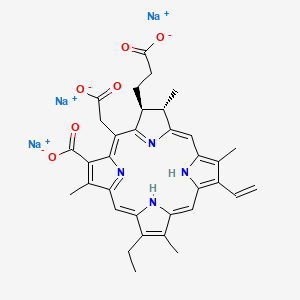

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-hydroxypyrrolidine-1-tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane solution . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

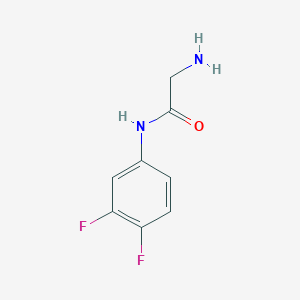

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold for novel biologically active compounds . It can be functionalized or constructed from different cyclic or acyclic precursors .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 171.2 . It is stored at room temperature .Applications De Recherche Scientifique

Catalysis in Synthesis

Ethyl 2-methyl-2,3-butadienoate, a related compound, is utilized in phosphine-catalyzed [4 + 2] annulation processes. This method synthesizes highly functionalized tetrahydropyridines with excellent yields and regioselectivity, expanding the reaction scope of ethyl 2-(substituted-methyl)-2,3-butadienoates (Zhu, Lan, & Kwon, 2003).

Supramolecular Arrangement

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate derivatives demonstrate diverse supramolecular arrangements influenced by weak intermolecular interactions. These interactions play a crucial role in controlling molecule conformation and constructing supramolecular assemblies (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Synthesis of Novel Compounds

This compound is also pivotal in the synthesis of various novel compounds. For instance, ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates are synthesized from related compounds, showcasing potential in pharmacological applications (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).

Inhibitors of Gene Expression

In biomedical research, analogs of this compound have been identified as potent inhibitors of AP-1 and NF-κB mediated gene expression, highlighting their therapeutic potential (Palanki, Gayo-Fung, Shevlin, Erdman, Sato, Goldman, Ransone, & Spooner, 2002).

Fluorescent Coumarin Scaffolds

Research also includes the synthesis of fluorescent analogs of this compound. These compounds, combined with fluorescent coumarin scaffolds, have applications in fluorescence and potentially in imaging (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Alzheimer's Disease Research

Some oxopyrrolidine derivatives, closely related to this compound, have been synthesized and evaluated for their effectiveness against Alzheimer's disease, showcasing inhibitory activity against acetylcholinesterase enzyme and amyloid β 42 protein (Mohamed, Abuel-Maaty, Mohammed, & Galal, 2018).

Safety and Hazards

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)9-5-4-7(10)6(9)2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZJUBGKXUDTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)

![7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B3152208.png)

![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)